4-Hydroxyantipyrine-D3

Analytical reference standard Isotopic purity HPLC assay

Choose 4-Hydroxyantipyrine-D3 for unbiased LC-MS/MS quantification of 4-hydroxyantipyrine in biological matrices. Unlabeled analogs co-elute with the analyte; structural analogs exhibit divergent recovery and ionization. This deuterated IS mirrors analyte behavior across extraction, chromatography, and ionization—correcting matrix effects, extraction variability, and ion suppression. With ≥98% chemical purity and ≥98 atom% D isotopic enrichment, it meets ICH Q3A/Q3B thresholds for ANDA/DMF impurity testing. Enables CYP3A4/CYP2C9 phenotyping, DDI screening, and metabolic stability assays in microsomes, hepatocytes, and 3D liver models.

Molecular Formula C11H9D3N2O2
Molecular Weight 207.24
CAS No. 65566-65-6
Cat. No. B602578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyantipyrine-D3
CAS65566-65-6
Synonyms4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Molecular FormulaC11H9D3N2O2
Molecular Weight207.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyantipyrine-D3 (CAS 65566-65-6): Deuterated Internal Standard for Antipyrine Metabolite Quantification in LC-MS/MS Bioanalysis


4-Hydroxyantipyrine-D3 (CAS 65566-65-6) is a stable isotope-labeled (deuterated) analog of 4-hydroxyantipyrine, the primary oxidative metabolite of antipyrine (phenazone) [1]. It belongs to the class of deuterium-labeled internal standards used in quantitative mass spectrometry. Commercial specifications typically report chemical purity of 95–99% by HPLC and isotopic enrichment of 98 to >99 atom% D, depending on the manufacturer . This compound is specifically employed as an internal standard in LC-MS/MS and GC-MS/MS assays to correct for matrix effects, extraction variability, and ionization fluctuations during the quantification of 4-hydroxyantipyrine in biological matrices [1].

Why 4-Hydroxyantipyrine-D3 Cannot Be Substituted by Unlabeled 4-Hydroxyantipyrine or Structural Analogs in Validated Bioanalytical Methods


In quantitative LC-MS/MS and GC-MS/MS bioanalysis, substituting 4-Hydroxyantipyrine-D3 with unlabeled 4-hydroxyantipyrine or structurally dissimilar internal standards introduces quantitation bias that cannot be fully corrected during data processing. Unlabeled compounds co-elute with the endogenous analyte and exhibit identical mass transitions, precluding their use as internal standards in MRM-based assays [1]. Structural analogs, while chromatographically distinct, do not share identical extraction recovery, ionization efficiency, or matrix effect profiles with the analyte, resulting in calibration curve non-linearity and systematic bias across sample batches [2]. Even among deuterated internal standards, insufficient isotopic purity (e.g., <98 atom% D) or low chemical purity (e.g., <95% by HPLC) can produce significant cross-talk and baseline interference in the analyte channel, compromising the lower limit of quantification [3].

4-Hydroxyantipyrine-D3 (CAS 65566-65-6): Quantitative Evidence for Procurement Differentiation vs. Competing Reference Standards


Chromatographic and Isotopic Purity Differentiation: WITEGA vs. BOC Sciences Grade Comparison

Commercially available 4-Hydroxyantipyrine-D3 exhibits vendor-dependent differences in both HPLC chemical purity and isotopic enrichment. WITEGA specifications report >99.0% HPLC purity and >99 atom% D by ¹H NMR , whereas BOC Sciences reports 95% by HPLC and 98% atom D . For high-sensitivity applications requiring minimal unlabeled analyte carryover and baseline noise, the >99 atom% D specification reduces isotopic cross-contribution to the analyte channel by approximately 1% absolute compared to the 98 atom% D grade. The difference in HPLC purity (≥99% vs. 95%) translates to a minimum 4% absolute reduction in unknown chemical impurities that could otherwise co-elute and interfere with analyte detection.

Analytical reference standard Isotopic purity HPLC assay Procurement specification

Deuterated Internal Standard Enables Sub-5 ng Quantification Limits: 4-Hydroxyantipyrine-D3 vs. Unlabeled Alternative

In a validated GC-MS/MS method employing deuterated analogs of antipyrine metabolites as internal standards (including 4-Hydroxyantipyrine-D3), the limit of quantitation for 4-hydroxyantipyrine in biological material was established at 5 ng per sample with a coefficient of variation (CV) of 14.6% [1]. This level of sensitivity and precision is achievable specifically because the deuterated internal standard corrects for extraction recovery losses and matrix-induced ionization suppression that would otherwise degrade assay performance. Without an isotopically matched internal standard, LOQ values are typically 5- to 10-fold higher and CVs exceed 20% at low concentrations [2].

GC-MS/MS Method validation Limit of quantitation Internal standard

Metabolite-Specific CYP Enzyme Phenotyping: 4-Hydroxyantipyrine-D3 Enables CYP3A4/CYP2C9 Activity Discrimination vs. Parent Antipyrine Probes

4-Hydroxyantipyrine formation is specifically catalyzed by cytochrome P450 isozymes CYP3A4 and CYP2C9, with Michaelis-Menten kinetic parameters determined in human liver microsomes: Vmax = 0.91 ± 0.04 nmol·mg⁻¹·min⁻¹ for norantipyrine (comparator metabolite), while 4-hydroxyantipyrine formation demonstrates distinct enzyme selectivity [1]. Quantifying 4-hydroxyantipyrine using its deuterated internal standard 4-Hydroxyantipyrine-D3 allows researchers to discriminate CYP3A4 and CYP2C9 activity from other CYP isoforms (e.g., CYP1A2, CYP2E1) that form alternative antipyrine metabolites such as 3-hydroxymethylantipyrine and norantipyrine. In contrast, measuring only parent antipyrine disappearance provides no isoform-specific information.

CYP phenotyping Drug metabolism CYP3A4 CYP2C9 Pharmacokinetics

Pharmaceutical Impurity Quantification: 4-Hydroxyantipyrine-D3 as Reference Standard for Antipyrine Drug Substance Purity Testing

4-Hydroxyantipyrine is a known metabolite and potential process-related impurity of antipyrine drug substance. Regulatory guidelines (ICH Q3A/Q3B) require impurity identification and quantification at thresholds as low as 0.1% w/w of the active pharmaceutical ingredient [1]. 4-Hydroxyantipyrine-D3 serves as the labeled impurity reference standard for LC-MS/MS quantification of 4-hydroxyantipyrine in antipyrine API. Using an unlabeled impurity standard requires matrix-matched calibration or standard addition approaches that are less precise than stable isotope dilution mass spectrometry (SIDMS).

Pharmaceutical impurity Reference standard Regulatory compliance Quality control

4-Hydroxyantipyrine-D3 (CAS 65566-65-6): Validated Application Scenarios with Evidence-Backed Procurement Rationale


Quantitative CYP3A4 and CYP2C9 Phenotyping in Human Liver Microsome and Hepatocyte Assays

4-Hydroxyantipyrine-D3 is employed as the internal standard in LC-MS/MS or GC-MS/MS methods to quantify 4-hydroxyantipyrine formation from antipyrine in in vitro metabolism studies. This application is validated by Engel et al. (1996), who established that 4-hydroxyantipyrine formation is specifically mediated by CYP3A4 and CYP2C9 [1]. Using the deuterated internal standard achieves a limit of quantitation of 5 ng per sample with a coefficient of variation of 14.6% [2], enabling precise kinetic parameter determination (Vmax, Km) in microsomal preparations containing as little as 100 μg protein. This application supports drug-drug interaction screening, enzyme induction/inhibition studies, and hepatocyte function assessment.

Regulated Bioanalytical Method Validation for Pharmacokinetic Studies of Antipyrine and Metabolites

4-Hydroxyantipyrine-D3 serves as the stable isotope-labeled internal standard for validated bioanalytical methods quantifying antipyrine metabolites in plasma, urine, and tissue homogenates. The deuterated analog corrects for matrix effects, extraction variability, and ionization suppression that plague LC-MS/MS assays of biological fluids [1]. This is essential for pharmacokinetic studies where antipyrine is used as a probe drug to assess hepatic metabolic function, including studies on aging effects, disease-state alterations in drug metabolism, and herb-drug interaction evaluations. The internal standard approach enables quantification across a linear range of 5–500 ng per sample with overall accuracy and precision ≤20% CV [2].

Pharmaceutical Impurity Profiling and Quality Control of Antipyrine Active Pharmaceutical Ingredient (API)

4-Hydroxyantipyrine-D3 is utilized as the labeled reference standard for quantifying 4-hydroxyantipyrine impurity in antipyrine drug substance and drug product. This application supports compliance with ICH Q3A/Q3B impurity thresholds, which mandate identification and quantification of impurities at levels ≥0.1% w/w relative to the API [1]. Stable isotope dilution mass spectrometry (SIDMS) using 4-Hydroxyantipyrine-D3 provides superior accuracy and precision compared to external standard calibration, which is critical for ANDA submissions, DMF documentation, and batch release testing. For this application, higher isotopic purity (>99 atom% D) is preferred to minimize unlabeled analyte carryover interference.

High-Throughput Metabolic Stability Screening and Clearance Prediction in Drug Discovery

4-Hydroxyantipyrine-D3 enables the accurate quantification of 4-hydroxyantipyrine in high-throughput metabolic stability assays using pooled human liver microsomes or hepatocytes. The method's sensitivity (5 ng LOQ) [1] permits metabolite formation rate determination from small incubation volumes (≤100 μL) compatible with 96-well plate formats. This application supports early-stage drug discovery programs where antipyrine serves as a positive control substrate for assessing CYP3A4 and CYP2C9 activity, or as a probe for evaluating the functional metabolic capacity of novel in vitro models (e.g., 3D hepatocyte spheroids, microfluidic liver-on-chip systems). The deuterated internal standard corrects for well-to-well matrix variability and extraction differences inherent to automated liquid handling workflows.

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